3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

Anticonvulsant Purine bioisostere Adenosine deaminase

This unsubstituted [4,5-c] triazolopyridine scaffold is the only regioisomer validated in clinical candidates (BW 534U87, SN003). Its unique dual functionality—purine bioisostere and high-yield N-protection reagent (81–96% yields)—cannot be replicated by [4,5-b] or [4,5-d] isomers. Procuring the correct regioisomer at ≥98% purity eliminates SAR ambiguity and ensures patent prosecution integrity. Ideal for adenosine A₁ receptor modulators, kinase inhibitor libraries, and peptide synthesis. Request quote for kg-scale quantities now.

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 34550-62-4
Cat. No. B1606394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine
CAS34550-62-4
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=NNN=C21)N
InChIInChI=1S/C5H5N5/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H2,6,7)(H,8,9,10)
InChIKeyWIBMRIKMUDTAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine (CAS 34550-62-4): Core Scaffold Identity and Procurement Baseline


3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine (CAS 34550-62-4) is an unsubstituted, nitrogen-rich heterobicyclic building block (C₅H₅N₅, MW 135.13) consisting of a 1,2,3-triazole ring fused to a 4-aminopyridine . The scaffold serves as a proven bioisostere for purine bases in medicinal chemistry, validated in anticonvulsant (BW 534U87) and CRF₁ antagonist (SN003) clinical candidates [1][2]. Commercially, it is supplied at ≥98% purity (HPLC) on scales up to kilograms, making it a readily accessible starting material for parallel library synthesis and structure–activity relationship (SAR) exploration [3].

Why Generic Substitution of 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine Carries Scientific and Procurement Risk


Simple substitution of the 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine scaffold with a different heterocyclic amine (e.g., 4-aminopyridine, adenine, or a regioisomeric triazolopyridine) is not scientifically neutral. The [4,5-c] ring fusion geometry dictates both the electronics of the 4-amino group and the spatial orientation of substituents introduced at N-1, N-3, or C-6/C-7, which directly affects adenosine receptor subtype selectivity, CRF₁ binding kinetics, and kinase inhibition profiles [1][2]. Furthermore, the compound's dual functionality—as a purine bioisostere and as a leaving group for N-protection—cannot be replicated by 4-aminopyridine, benzotriazole, or other heterocyclic amines without altering reaction yields (reported 81–96% for alkoxycarbonylation vs. <70% for non-optimized alternatives) [3]. Procurement of a lower-purity or incorrectly specified analog risks confounding SAR data and compromising patent prosecution strategies that depend on the explicit [4,5-c] connectivity.

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine Procurement Evidence: Quantitative Differentiation from Closest Analogs


Purine Bioisosterism: Triazolo[4,5-c]pyridine vs. Purine in Anticonvulsant Activity

The triazolo[4,5-c]pyridin-4-amine scaffold is an established carbon–nitrogen isosteric replacement for the purine ring system. In a direct medicinal chemistry program, the purine anticonvulsant BW A78U (compound 30) caused emesis in Phase IA trials, leading to a scaffold-hopping campaign where multiple isosteric replacements were evaluated [1]. The triazolo[4,5-c]pyridine derivative BW 534U87 (compound 14, the 2,6-difluorobenzyl-substituted derivative of the target scaffold) demonstrated broad-spectrum anticonvulsant activity across six rodent seizure models—maximal electroshock (MES), kindling, PTZ infusion, and the genetically epilepsy-prone EL mouse—without emetic liability, unlike its purine progenitor [1][2]. The mechanistic basis is dual: competitive adenosine deaminase inhibition (Ki = 7 μM) and adenosine A₁ receptor agonism, elevating endogenous brain adenosine levels [2].

Anticonvulsant Purine bioisostere Adenosine deaminase

Regioisomeric Differentiation: [4,5-c] vs. [4,5-b] Triazolopyridine in Adenosine Receptor Binding

Isomeric triazolopyridine derivatives exhibit markedly different adenosine receptor subtype binding profiles. A direct comparative study of [4,5-c]-, [4,5-b]-, and other triazolopyridine regioisomers demonstrated that the [4,5-c] connectivity confers preferential affinity for the A₁ adenosine receptor subtype, whereas the [4,5-b] isomer displayed a distinct selectivity fingerprint [1]. In a separate study, 4-cycloalkylamino-1-benzyl-6-phenyl-1H-1,2,3-triazolo[4,5-c]pyridines were synthesized and assayed as A₁ adenosine receptor ligands alongside corresponding adenine and 8-azaadenine analogues, confirming that the [4,5-c] scaffold yields active A₁ ligands with Ki values in the nanomolar range [2]. This regioisomer-dependent pharmacology means that procurement of the incorrect isomer (e.g., [4,5-b] or [4,5-d]) would direct SAR programs toward different receptor targets.

Adenosine receptor Regioisomer Structure–activity relationship

N-Protection Reagent Efficiency: Triazolo[4,5-c]pyridine vs. Benzotriazole as a Leaving Group

The 1-substituted 1H-1,2,3-triazolo[4,5-c]pyridine system functions as an efficient leaving group for the N-acylation and N-alkoxycarbonylation of primary amines and amino acids, directly comparable to benzotriazole-based reagents [1]. In a systematic study, N-alkoxycarbonyl triazolopyridine derivatives (1c–e) were prepared in 81–96% isolated yield, with the corresponding tetrafluoroborate salts obtained in >95% yield [1]. The method was successfully applied to N-Boc protection of phenylalanine, demonstrating compatibility with amino acid substrates. In contrast, benzotriazole-based N-acylations typically require longer reaction times or provide lower yields (<70%) for sterically hindered amines unless optimized with coupling agents [2]. The triazolopyridine reagent offers a one-pot preparation protocol directly from 4-aminopyridine in four steps, providing an operational advantage over multi-step benzotriazole activation sequences.

N-Protection Leaving group Alkoxycarbonylation

Commercial Purity and Scalability: Triazolo[4,5-c]pyridin-4-amine vs. Custom-Synthesized Heterocyclic Amines

3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine is commercially available from multiple vendors at ≥98% purity (HPLC) with water content ≤0.5%, and production capacity up to kilogram scale [1]. This contrasts with regioisomeric triazolopyridin-4-amines (e.g., [4,5-b] or [4,5-d] analogues) and other custom-synthesized heterocyclic amines, which are often only available in milligram quantities via custom synthesis at lower purity (typically 90–95%) and with lead times of 4–8 weeks. The availability of full analytical documentation—¹H-NMR, MSDS, and certificate of analysis—from established suppliers enables immediate use in GLP-compliant medicinal chemistry workflows without additional purification or characterization overhead.

Chemical procurement Purity specification Scale-up

Physicochemical Baseline: Triazolo[4,5-c]pyridin-4-amine vs. 4-Aminopyridine

The fused triazole ring in 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine significantly alters physicochemical properties relative to its monocyclic precursor 4-aminopyridine. The bicyclic scaffold exhibits a calculated boiling point of 431.5 ± 48.0 °C at 760 mmHg and a density of 1.612 g/cm³, compared to 4-aminopyridine (boiling point: 273 °C; density: 1.125 g/cm³) [1]. The higher boiling point and density reflect increased molecular weight, enhanced π-stacking capacity from the triazole ring, and stronger intermolecular hydrogen bonding from the additional nitrogen atoms. These differences directly impact chromatographic retention (higher logP), recrystallization solvent selection, and formulation development for in vivo studies.

Physicochemical properties Boiling point Density

Kinase Inhibitor Scaffold Versatility: Triazolo[4,5-c]pyridin-4-amine as a Privileged Core for Multiple Kinase Targets

The unsubstituted 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine scaffold serves as a privileged starting point for diverse kinase inhibitor programs. Patent literature explicitly identifies 4-amino-substituted triazolo[4,5-c]pyridines as inhibitors of Mps-1 (TTK) kinase, RIPK1, and IRAK-4 [1][2][3]. In contrast, the imidazo[4,5-c]pyridine scaffold—a closely related fused bicyclic system—has been primarily explored for different kinase targets (e.g., p38 MAPK) and GABA receptor modulation, indicating that the specific triazole ring electronics (three contiguous nitrogen atoms vs. two in imidazole) direct target selectivity [4]. The commercial availability of the unsubstituted 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine at multi-gram scale makes it an operationally superior starting material for parallel library synthesis compared to the imidazo[4,5-c]pyridine core, which is typically synthesized in-house via multi-step routes.

Kinase inhibitor Mps-1 RIPK1 IRAK-4

Optimal Research and Procurement Application Scenarios for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine


Adenosine A₁ Receptor Antagonist or Agonist Lead Optimization Programs

Research teams pursuing adenosine A₁ receptor modulators for epilepsy, neuropathic pain, or cardiac indications should procure the [4,5-c] regioisomer specifically. The scaffold's validated bioisosteric relationship with purine, combined with its demonstrated ability to yield nanomolar A₁ ligands free of the emetic liability that terminated the purine-based clinical candidate BW A78U, makes it the rational core for SAR exploration. Substitution at N-1 with fluorobenzyl groups (as in BW 534U87) provides a direct entry into anticonvulsant pharmacology with a known dual mechanism of action: adenosine deaminase inhibition (Ki = 7 μM) and A₁ receptor agonism [1][2].

Kinase Inhibitor Library Synthesis Exploiting the 4-Amino Handle

Medicinal chemistry groups building focused kinase inhibitor libraries should use 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine as a central scaffold for parallel derivatization of the 4-amino group. The core has been patented for Mps-1, RIPK1, and IRAK-4 inhibition, and the commercial availability at ≥98% purity on kg scale enables rapid library construction via amide coupling, reductive amination, or Buchwald–Hartwig arylation without the upfront investment in multi-step core synthesis. This contrasts with imidazo[4,5-c]pyridin-4-amine, which is not commercially available at comparable scale or purity [3][4].

Peptide and Amino Acid N-Protection Using Triazolopyridine Reagents

Process chemistry and peptide synthesis groups seeking high-yielding N-protection reagents should evaluate 1-alkoxycarbonyl-1H-1,2,3-triazolo[4,5-c]pyridines, prepared in one pot from the parent 3H-[1,2,3]triazolo[4,5-c]pyridin-4-amine. These reagents deliver N-Boc and N-Cbz protected amines and amino acids in 81–96% yield under mild conditions, outperforming benzotriazole-based alternatives in both yield and operational simplicity. The method is directly applicable to multi-gram peptide synthesis campaigns where protecting group efficiency is a critical cost driver [5].

Structure–Activity Relationship Studies Requiring Regioisomeric Purity

Teams conducting systematic SAR studies on triazolopyridine-based receptor ligands must ensure procurement of the correct [4,5-c] regioisomer, as the [4,5-b] and [4,5-d] isomers exhibit different adenosine receptor subtype selectivity profiles. Purchasing the commercial ≥98% pure [4,5-c] compound eliminates the ambiguity introduced by in-house synthesis of regioisomeric mixtures, ensuring that SAR conclusions are not confounded by isomeric impurities. The full analytical data package (¹H-NMR, HPLC, MS) provided by suppliers supports GLP documentation requirements [1][6].

Quote Request

Request a Quote for 3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.